N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a benzodioxole moiety, which is often associated with various biological activities, making it a subject of interest in drug development.
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide is classified as an acetamide derivative. Its structural features suggest it may act as a ligand in biological systems, potentially interacting with specific receptors or enzymes due to its functional groups.
The synthesis of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide typically involves several steps:
The synthesis may require specific conditions such as inert atmospheres (nitrogen or argon) and controlled temperatures to prevent degradation or unwanted side reactions. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are often employed to confirm the structure and purity of the synthesized compound.
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide has a molecular formula that reflects its complex structure. The compound includes:
The molecular weight of this compound is calculated based on its constituent atoms, providing insights into its reactivity and interaction potential with biological targets. The structural representation can be visualized using molecular modeling software to predict spatial arrangements and interactions.
The compound may undergo various chemical reactions typical for amides and aldehydes, including:
The reactivity of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide can be studied using kinetic methods to determine reaction rates and mechanisms. Spectroscopic techniques are critical for monitoring these reactions in real-time.
The mechanism by which N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide exerts its biological effects likely involves binding to specific receptors or enzymes within cells.
Studies involving cell lines or animal models can elucidate the pharmacodynamics and pharmacokinetics of this compound, providing quantitative data on its efficacy and safety profiles.
The physical properties of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide include:
Chemical properties encompass:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional data on thermal stability and phase transitions.
N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide has potential applications in:
Research continues to explore its full potential in various fields including medicinal chemistry, pharmacology, and biochemistry .
The structural architecture of N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylacetamide integrates three pharmacophoric elements critical for tubulin inhibition: (1) the 1,3-benzodioxole scaffold mimics zone-B binding motifs of colchicine-site ligands, enabling hydrophobic interactions with β-tubulin residues Leu248 and Ala250; (2) the ethylacetamide linker provides conformational flexibility for optimal orientation; and (3) the 6-formyl-7-methoxy substitution pattern enhances electronic density for hydrogen bonding with Thr179 and Asn101 residues [1] [8]. This design strategy stems from structural analyses of antimitotic benzodioxole derivatives, where in vitro screening against human cancer cell lines demonstrated that formyl substitution at C-6 improves tubulin polymerization inhibition by 12-fold compared to unsubstituted analogs (Table 1) [8].
Table 1: Antiproliferative Activity of Benzodioxole Derivatives
C5-Substituent | C6-Substituent | C7-Substituent | IC₅₀ (HeLa, nM) | Tubulin Inhibition (%) |
---|---|---|---|---|
-CH₂CH₂N(Ac)CH₃ | H | OCH₃ | 850 | 42 |
-CH₂CH₂N(Ac)CH₃ | CHO | OCH₃ | 71 | 94 |
-CH₂CH₂NHCH₃ | CHO | OCH₃ | 185 | 78 |
The N-methylacetamide moiety prevents metabolic deamination while maintaining optimal log P values (2.1–2.5), crucial for membrane permeability. Molecular dynamics simulations confirm that the carbonyl oxygen of the acetamide group forms a stable water-mediated hydrogen bond with Lys254, reducing ligand dissociation rates [1] [5].
Replacement of combretastatin’s olefinic bridge with methylamino-based linkers significantly enhances synthetic accessibility and metabolic stability. The target compound’s –CH₂CH₂N(CH₃)COCH₃ spacer demonstrates a 7.3-fold improvement in plasma stability over combretastatin A-4 derivatives bearing enone linkers, as quantified in human liver microsome assays (t₁/₂ = 126 min vs. 17 min) [5]. Key modifications and their biological impacts include:
Table 2: Impact of Bridge Modifications on Tubulin Binding
Bridge Structure | IC₅₀ (nM, MCF-7) | Δ Tubulin Kd (nM) | Metabolic t₁/₂ (min) | log P |
---|---|---|---|---|
–CH=CH– (Combretastatin) | 6.5 | 28 | 17 | 3.8 |
–CH₂CH₂NHCH₃ | 48 | 115 | 89 | 2.3 |
–CH₂CH₂N(CH₃)COCH₃ (Target) | 71 | 94 | 126 | 2.1 |
–CH₂CH₂N(CH₃)COC₆H₅ | 320 | 410 | 143 | 3.9 |
The 6-formyl group serves dual functions: (1) it acts as a hydrogen bond acceptor with Asn101, strengthening tubulin binding by 2.9 kcal/mol; and (2) it enhances aqueous solubility (Log S = −3.9) through polarized carbonyl hydration, addressing a critical limitation of hydrophobic colchicine-site inhibitors [5]. Solubility optimization strategies include:
Table 3: Solubility-Activity Relationships in Benzodioxole Derivatives
C6 Substituent | C7 Substituent | Water Solubility (µg/mL) | IC₅₀ (nM, U87MG) | Tubulin Kd (nM) |
---|---|---|---|---|
H | OCH₃ | 8.7 | 850 | 320 |
CHO | H | 23.5 | 190 | 145 |
CHO | OCH₃ | 41.2 | 71 | 94 |
3-Pyridyl | OCH₃ | 89.1 | 68 | 88 |
These strategic modifications collectively overcome the solubility limitations (<5 µg/mL) observed in first-generation antimitotics like combretastatin A-4 or MI-181, while preserving high affinity for the tubulin colchicine binding site [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0